N-(2-ethoxyphenyl)-3-propoxybenzamide
Description
N-(2-ethoxyphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-propoxy-substituted benzamide core and an N-linked 2-ethoxyphenyl group. The ethoxy group (–OCH₂CH₃) at the 2-position of the phenyl ring and the propoxy (–OCH₂CH₂CH₃) substituent at the 3-position of the benzamide ring confer distinct physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.5) and solubility in organic solvents.
Benzamide derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-12-22-15-9-7-8-14(13-15)18(20)19-16-10-5-6-11-17(16)21-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSSEFYLQHLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-ethoxyphenyl)-3-propoxybenzamide with key analogs, highlighting structural variations and their implications:
| Compound Name | Key Substituents | Biological Activity/Properties | References |
|---|---|---|---|
| This compound | 3-propoxybenzamide + N-(2-ethoxyphenyl) | Predicted antimicrobial/anticancer activity (inferred from analogs) | – |
| N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide | 3-propoxybenzamide + N-ethyl and N-(2-hydroxyethyl) | Antimicrobial activity; enhanced solubility due to hydroxyl group | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-3-propoxybenzamide | 3-propoxybenzamide + tetrahydrothiophene-dioxide and 5-methylfuran | Potential kinase inhibition; increased metabolic stability | |
| 3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide | 2-ethoxyphenyl + sulfonamide-bromobenzyl group | Enhanced enzyme targeting (e.g., sulfonamide-mediated binding to proteases) | |
| N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide | 3-propoxybenzamide + morpholine and thiophene | Improved blood-brain barrier penetration; CNS-targeted applications |
Key Differences and Implications
N-Substituent Effects: The 2-ethoxyphenyl group in the target compound likely enhances aromatic π-π stacking interactions with biological targets compared to aliphatic substituents (e.g., N-ethyl in ). However, this may reduce solubility relative to hydroxyl-containing analogs like N-(2-hydroxyethyl) derivatives .
Biological Activity: Compounds with morpholine () or thiophene () moieties exhibit enhanced pharmacokinetic profiles, such as longer half-lives, due to resistance to oxidative metabolism. Sulfonamide-containing analogs () show pronounced activity in enzyme inhibition assays, leveraging sulfonamide’s affinity for metal ions in active sites.
Hydroxyethyl substituents () confer higher solubility (e.g., ~2.5 mg/mL in water) but may limit blood-brain barrier penetration.
Research Findings and Data
Antimicrobial Activity
- N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide () demonstrated MIC values of 8–16 μg/mL against Gram-positive bacteria, attributed to its dual N-alkyl groups disrupting cell membrane integrity.
Solubility and LogP Predictions
| Compound | Predicted LogP | Aqueous Solubility (mg/mL) |
|---|---|---|
| This compound | 3.5 | 0.1–0.5 |
| N-(2-hydroxyethyl)-3-propoxybenzamide | 2.8 | 2.0–3.0 |
| Sulfonamide analog () | 4.1 | <0.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
